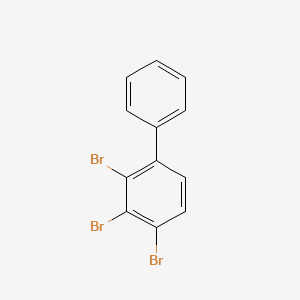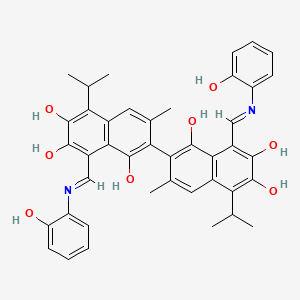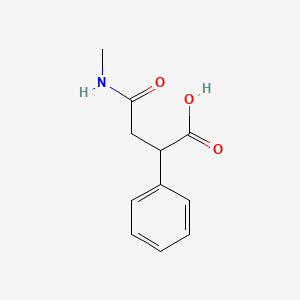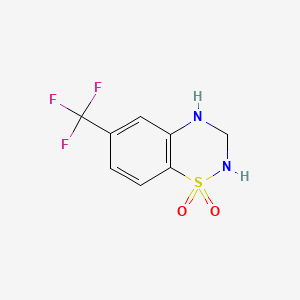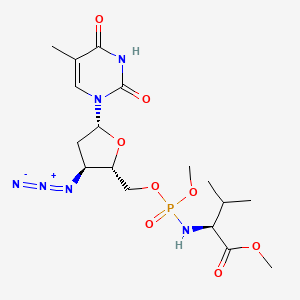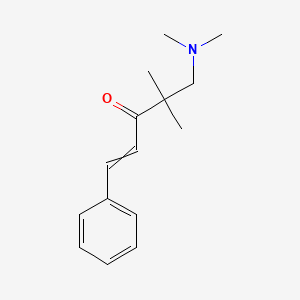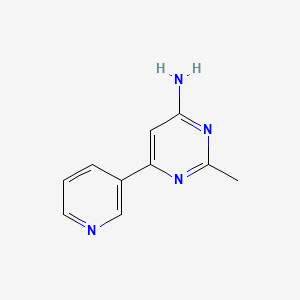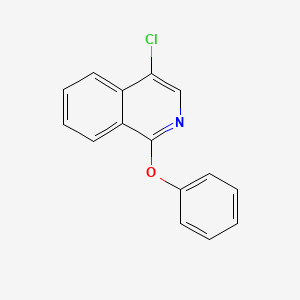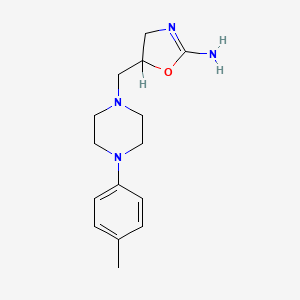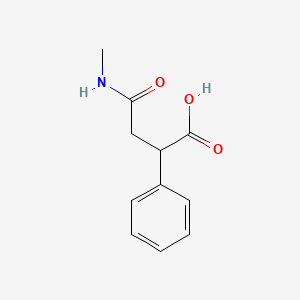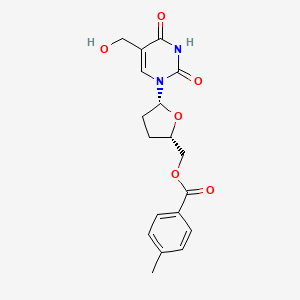
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-: is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of bromine, fluorine, and chlorine substituents, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. The starting materials often include indazole derivatives and halogenated aromatic compounds. Common synthetic routes may involve:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring.
Cyclization: Formation of the indazole core through cyclization reactions.
Chlorination: Addition of chlorine to the tetrahydroindazole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the halogen substituents, potentially altering the compound’s biological activity.
Substitution: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a molecular framework that can interact with biological targets such as enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar indole core structure.
Other Halogenated Indazoles: Compounds with different halogen substituents, such as 2H-Indazole, 2-(4-chloro-2-fluorophenyl)-3-bromo-4,5,6,7-tetrahydro-.
Uniqueness: The unique combination of bromine, fluorine, and chlorine in 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- distinguishes it from other indazole derivatives. This specific arrangement of halogens may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
63419-00-1 |
|---|---|
Fórmula molecular |
C13H11BrClFN2 |
Peso molecular |
329.59 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11BrClFN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
Clave InChI |
JXVYCEKVYOHOAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


